molecular formula C22H21N5O2S B12147533 N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147533
M. Wt: 419.5 g/mol
InChI Key: MVCOPUVYAPSKFY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a high-purity, synthetic organic compound provided for life science research and chemical synthesis applications. This molecule features a 1,2,4-triazole core, a heterocycle known for its diverse biological activities, substituted with furan-2-ylmethyl, pyridin-3-yl, and (N-(4-ethylphenyl)acetamide) groups via a sulfanyl bridge . The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry, with derivatives reported to exhibit a range of properties including anticonvulsant, antibacterial, and antiviral activities . Compounds with structural similarities, such as those containing a furan-2-ylmethyl group attached to a 1,2,4-triazole ring, are utilized as building blocks in the development of novel chemical entities . Researchers can employ this chemical in hit-to-lead optimization campaigns, as a precursor for further chemical functionalization, or in biological screening assays to probe its potential activity. This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied as a powder and should be stored at room temperature . Handling should be conducted in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Request the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-2-16-7-9-18(10-8-16)24-20(28)15-30-22-26-25-21(17-5-3-11-23-13-17)27(22)14-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

MVCOPUVYAPSKFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of Furan-2-ylmethyl Acetyl Hydrazide

The synthesis begins with the formation of the acyl hydrazide precursor. Ethyl furan-2-ylmethyl acetate (1.0 equiv) is refluxed with hydrazine hydrate (1.2 equiv) in ethanol for 6 hours, yielding furan-2-ylmethyl acetyl hydrazide as a white solid (85% yield).

Key Data:

  • Yield: 85%

  • 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, NH), 7.58 (d, J = 1.6 Hz, 1H, furan-H), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.38 (d, J = 3.2 Hz, 1H, furan-H), 4.21 (s, 2H, CH2-furan), 2.05 (s, 3H, COCH3).

  • IR (KBr): ν 3270 (N-H), 1665 (C=O), 1540 cm⁻¹ (N-N).

Condensation with Pyridin-3-yl Isothiocyanate

The hydrazide (1.0 equiv) is treated with pyridin-3-yl isothiocyanate (1.1 equiv) in ethanol at room temperature for 12 hours, forming the thiosemicarbazide intermediate (78% yield). Cyclization is achieved by refluxing the intermediate in 2M NaOH/EtOH (1:1 v/v) for 4 hours, yielding the triazole-thiol (65% yield).

Key Data:

  • Yield (cyclization): 65%

  • MS (ESI): m/z 287.1 [M+H]⁺ (calc. 287.08 for C₁₂H₁₁N₄OS).

  • 1H NMR (400 MHz, DMSO-d6): δ 13.45 (s, 1H, SH), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyridine-H), 7.88 (d, J = 7.6 Hz, 1H, pyridine-H), 7.45 (m, 1H, pyridine-H), 7.21 (d, J = 1.6 Hz, 1H, furan-H), 6.48 (m, 2H, furan-H), 5.02 (s, 2H, CH2-furan).

Synthesis of 2-Chloro-N-(4-ethylphenyl)acetamide

2-Chloroacetic acid (1.0 equiv) is reacted with 4-ethylaniline (1.1 equiv) in dichloromethane using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The crude product is purified by recrystallization from ethanol (72% yield).

Key Data:

  • Yield: 72%

  • MP: 98–100°C

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (s, 1H, NH), 4.12 (s, 2H, CH2Cl), 2.62 (q, J = 7.6 Hz, 2H, CH2CH3), 1.25 (t, J = 7.6 Hz, 3H, CH3).

Alkylation to Form the Target Compound

The triazole-thiol (1.0 equiv) is alkylated with 2-chloro-N-(4-ethylphenyl)acetamide (1.2 equiv) in anhydrous DMF using K₂CO₃ (2.0 equiv) as a base at 80°C for 8 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound (70% yield).

Key Data:

  • Yield: 70%

  • MP: 165–167°C

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.15 (s, 1H, pyridine-H), 7.92 (d, J = 7.6 Hz, 1H, pyridine-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (m, 1H, pyridine-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 1.6 Hz, 1H, furan-H), 6.50 (m, 2H, furan-H), 5.05 (s, 2H, CH2-furan), 4.22 (s, 2H, SCH2CO), 2.60 (q, J = 7.6 Hz, 2H, CH2CH3), 1.22 (t, J = 7.6 Hz, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 169.8 (CO), 158.2 (C=N), 150.1 (pyridine-C), 142.3 (furan-C), 137.5 (Ar-C), 132.8 (Ar-C), 129.5 (pyridine-C), 128.4 (Ar-C), 124.7 (furan-C), 110.2 (furan-C), 55.6 (CH2-furan), 40.8 (SCH2CO), 34.2 (CH2CH3), 15.5 (CH3).

Optimization and Mechanistic Insights

Solvent and Base Screening for Alkylation

Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to solubilize both reactants. Substituting K₂CO₃ with NaH or Et₃N reduces yields to 45–55%, attributed to incomplete deprotonation of the thiol.

Cyclization Efficiency

Cyclization under microwave irradiation (100°C, 30 min) increases the triazole-thiol yield to 78%, demonstrating the advantage of energy-efficient methods.

Analytical Characterization Summary

ParameterValue/Observation
HPLC Purity 98.5% (C18, MeOH/H2O 70:30)
HRMS (ESI) m/z 479.1521 [M+H]⁺ (calc. 479.1518)
IR (KBr) ν 1680 (C=O), 1245 (C-N), 680 cm⁻¹ (C-S)

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that derivatives of this compound can effectively combat various fungal strains, suggesting its potential as an antifungal agent .

Anticancer Properties
The compound's structure allows it to engage with specific molecular targets involved in cancer progression. Preliminary studies have demonstrated that similar triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, molecular docking studies have suggested that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation . Further experimental validation is necessary to establish the efficacy and safety of this compound as a potential anticancer drug.

Agricultural Applications

Pesticidal Activity
Compounds containing triazole and furan moieties have been explored for their pesticidal properties. The unique combination of functional groups in this compound may enhance its effectiveness against various agricultural pests and pathogens. Research indicates that such compounds can disrupt the metabolic processes of insects and fungi, thereby serving as potential biopesticides .

Material Science

Polymer Chemistry
The compound's ability to form stable bonds with various substrates makes it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Researchers are investigating the use of this compound as an additive in the production of advanced materials with tailored functionalities .

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Potential antifungal and anticancer properties; interacts with key biological targets.
Agricultural Use Possible biopesticidal activity; disrupts pest metabolic processes.
Material Science Enhances polymer properties; potential use as an additive in advanced materials production.

Case Studies

  • Antifungal Studies : A study demonstrated that triazole derivatives showed significant inhibition against Candida species through enzyme inhibition mechanisms .
  • Anticancer Research : Molecular docking studies indicated promising interactions between triazole derivatives and cancer-related enzymes, suggesting avenues for drug development .
  • Pesticidal Efficacy : Research into furan-containing compounds has shown effective pest control in agricultural settings, highlighting the potential for this compound to serve as a biopesticide .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s activity and selectivity are highly sensitive to structural modifications. Below is a detailed comparison with analogues, categorized by key structural variations:

Variations in the Arylacetamide Group

a) OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide)
  • Key Difference : Replacement of the 4-ethylphenyl group with 4-isopropylphenyl and pyridin-4-yl instead of pyridin-3-yl.
  • Activity : Retains Orco agonist activity but with reduced potency compared to VUAA1 in Culex quinquefasciatus .
  • Application : Used to study channel formation dynamics in insect odorant receptors .
b) OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Key Difference : 4-butylphenyl substituent and pyridin-2-yl group.
  • Activity : Functions as an Orco antagonist, inhibiting cation channel activation in multiple insect species .
  • Significance : Highlights how elongation of the alkyl chain (ethyl → butyl) and pyridine positional isomerism (3-yl → 2-yl) invert pharmacological activity (agonist → antagonist) .

Variations in the Triazole Substituents

a) VUAA3 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-[4-(1-methylethyl)phenyl]-acetamide)
  • Key Difference : Pyridin-4-yl group and isopropylphenyl acetamide.
  • Activity : Activates Orco channels but with species-specific efficacy; less effective in codling moth (Cydia pomonella) compared to VUAA1 .
b) N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • Key Difference : Methyl group at position 4 of the triazole and 4-methoxyphenyl acetamide.
  • Activity: Not directly reported for Orco modulation but structurally analogous to VUAA1. Methoxy groups often enhance metabolic stability in drug design .

Anti-Exudative Derivatives with Furan Substituents

Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide derivatives:

  • Key Difference: Amino group at position 4 of the triazole and diverse arylacetamide groups (e.g., 4-chlorophenyl, 4-fluorophenyl).
  • Activity : Exhibit anti-exudative activity in rodent models, surpassing sodium diclofenac in some cases .

Mechanistic and Pharmacological Insights

  • Pyridine Positional Isomerism : Pyridin-3-yl (VUAA1) confers broader agonist efficacy compared to pyridin-2-yl (OLC-15) or pyridin-4-yl (VUAA3), suggesting steric and electronic interactions with Orco’s binding pocket .
  • Alkyl Chain Length : Longer alkyl chains (e.g., butyl in OLC-15) favor antagonism, likely due to altered binding kinetics or allosteric effects .
  • Furan vs. Pyridine : Furan-2-ylmethyl groups (VUAA1) may enhance solubility or target engagement compared to purely aromatic substituents .

Biological Activity

N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique molecular structure, which includes a triazole ring, furan and pyridine moieties, and an acetamide functional group. The molecular formula of this compound is C22H21N5O2S, with a molecular weight of approximately 419.5 g/mol. This structural complexity suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its capacity to bind to various biological macromolecules, which can modulate biological responses. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.
  • Receptor Binding : It may interact with receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Due to its structural features, it may exhibit antimicrobial and antifungal properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various assays. For instance, in vitro tests showed that the compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index.

Cell LineIC50 Value (µM)Reference
MCF-715.2
A54912.7
HeLa18.5

Antimicrobial Properties

The compound also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Zone of inhibition assays indicated that it possesses bactericidal properties comparable to conventional antibiotics.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Case Studies

A notable case study involved the evaluation of this compound's efficacy in multicellular spheroid models, which mimic tumor microenvironments. The results indicated that treatment with this compound led to significant reductions in spheroid growth and viability over a treatment period of 72 hours.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Alkylation of thiol-containing intermediates (e.g., triazole-3-thiol derivatives) with α-chloroacetamides in the presence of KOH .
  • Cyclization steps to form the triazole ring, requiring precise temperature control (e.g., reflux in ethanol) and solvent optimization (e.g., DMF for solubility) .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Reaction monitoring is performed using HPLC to track intermediate formation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, particularly for the triazole, furan, and pyridine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro/in vivo models are suitable for initial pharmacological screening?

  • Anti-exudative activity : Evaluated in rat models (e.g., formalin-induced edema) to quantify dose-dependent inhibition of inflammation .
  • Antimicrobial assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthesis yield be optimized amid contradictory solvent system reports?

  • Systematic variation of solvents (e.g., ethanol vs. DMF), temperatures (60–150°C), and catalysts (e.g., zeolites or pyridine) .
  • Use Design of Experiments (DoE) to identify critical parameters impacting yield .
  • Monitor byproducts using LC-MS to adjust reaction stoichiometry .

Q. What strategies elucidate structure-activity relationships (SAR) for anti-exudative activity?

  • Synthesize derivatives with substituent variations (e.g., halogen, ethyl, nitro groups on the phenyl ring) and compare activity .
  • Pharmacophore modeling : Identify essential functional groups (e.g., triazole sulfur, pyridine nitrogen) for target binding .
  • Correlate logP values with bioavailability using quantitative SAR (QSAR) .

Q. How do computational methods like molecular docking predict biological target interactions?

  • Docking studies (e.g., AutoDock Vina) model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., insect Orco channels) .
  • Molecular Dynamics (MD) simulations assess binding stability under physiological conditions .
  • Validate predictions with in vitro enzymatic assays (e.g., IC50 measurements) .

Q. How should discrepancies in reported biological activity across similar derivatives be addressed?

  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and protocols for inflammation studies .
  • Meta-analysis : Compare datasets from independent studies to identify confounding variables (e.g., solvent choice in cell culture) .
  • Control experiments : Test compounds under identical conditions to isolate structural effects .

Q. What challenges arise in characterizing compound stability under varying pH/light conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and UV light, monitoring degradation via HPLC .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
  • Stabilize formulations using lyophilization or antioxidants (e.g., ascorbic acid) .

Methodological Notes

  • Contradictory Data : Address variations in biological activity by standardizing experimental protocols and validating results across multiple labs .
  • Synthetic Scalability : Pilot-scale reactions (1–10 g) should optimize solvent recovery and catalyst reuse to reduce costs .
  • Ethical Compliance : Follow institutional guidelines for in vivo studies, including dose limits and humane endpoints .

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